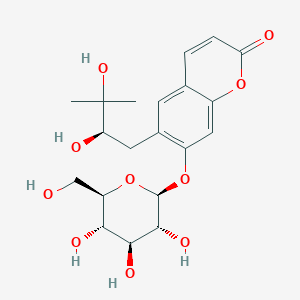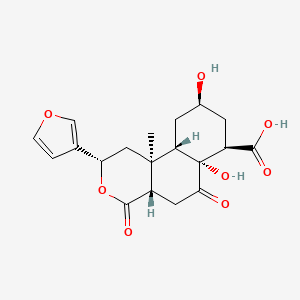
Peucedanol-7-O-glucosid
Übersicht
Beschreibung
Peucedanol 7-O-glucoside is a natural product found in Peucedanum japonicum with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Peucedanol-7-O-glucosid hat in Laborexperimenten antioxidative Eigenschaften gezeigt {svg_1} {svg_2}. Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelteinflüsse und andere Belastungen produziert.
Entzündungshemmende Eigenschaften
Neben seinen antioxidativen Eigenschaften zeigt this compound auch entzündungshemmende Eigenschaften {svg_3} {svg_4}. Dies macht es möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Nahrungsergänzungsmittel
Die antioxidativen und entzündungshemmenden Eigenschaften von this compound machen es zu einem vielversprechenden Kandidaten für die Aufnahme in Nahrungsergänzungsmittel {svg_5} {svg_6}. Diese Nahrungsergänzungsmittel könnten dazu beitragen, die natürlichen Abwehrkräfte des Körpers zu stärken und die allgemeine Gesundheit zu fördern.
Funktionelle Lebensmittel
this compound könnte auch bei der Entwicklung von funktionellen Lebensmitteln verwendet werden {svg_7} {svg_8}. Dies sind Lebensmittel, die neben der Grundernährung möglicherweise eine positive Wirkung auf die Gesundheit haben.
Traditionelle Medizin
Angesichts seiner medizinischen Eigenschaften ist this compound im Bereich der traditionellen Medizin von Interesse {svg_9} {svg_10}. Es könnte bei der Behandlung verschiedener Gesundheitszustände eingesetzt werden, insbesondere bei solchen, die mit oxidativem Stress und Entzündungen zusammenhängen.
Landwirtschaftliche Praktiken
Das Verständnis der Verteilung von Antioxidantien wie this compound in Pflanzen kann landwirtschaftliche Praktiken beeinflussen {svg_11} {svg_12}. So kann beispielsweise die Produktion von Pflanzen optimiert werden, die reich an diesen Verbindungen sind.
Biodiversitätsschutz
Die Untersuchung von Verbindungen wie this compound kann zu regionalen Bemühungen um den Schutz der Biodiversität beitragen {svg_13} {svg_14}. Indem wir die medizinischen und ernährungsphysiologischen Anwendungen lokaler Pflanzenarten verstehen, können wir ihren Wert besser einschätzen und uns für ihren Schutz einsetzen.
Pflanzenbiologie und Biochemie-Forschung
Die Forschung zu this compound liefert wertvolle Daten für die zukünftige Forschung in der Pflanzenbiologie, Biochemie und verwandten Bereichen {svg_15} {svg_16}. Sie trägt dazu bei, unser Verständnis der komplexen chemischen Wechselwirkungen, die in Pflanzen stattfinden, zu vertiefen.
Zukünftige Richtungen
Peucedanol 7-O-glucoside, along with other compounds derived from the Peucedanum genus, have shown potential medicinal applications . Future research could focus on further understanding the antioxidant distribution in different parts of P. japonicum, which could aid in the development of medicinal and nutritional applications .
Wirkmechanismus
Target of Action
Peucedanol 7-O-glucoside primarily targets the G protein-coupled receptor 43 (GPR43) . GPR43 is a receptor that plays a crucial role in the immune response and inflammation regulation.
Mode of Action
Peucedanol 7-O-glucoside binds to the GPR43 and induces the production of prostaglandin E2 (PGE2) in macrophages . PGE2 is a bioactive lipid that plays a key role in inflammation and immune responses. Additionally, this compound inhibits the production of proinflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNFα), interleukin 6 (IL6), and IL1β by inhibiting nuclear factor kappa B (NFκB) .
Biochemische Analyse
Biochemical Properties
Peucedanol 7-O-glucoside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to scavenge free radicals, thereby protecting cells from oxidative stress . Additionally, Peucedanol 7-O-glucoside interacts with enzymes involved in glucose metabolism, which may contribute to its antidiabetic effects . The compound’s ability to inhibit platelet aggregation suggests interactions with proteins involved in the coagulation pathway .
Cellular Effects
Peucedanol 7-O-glucoside exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Peucedanol 7-O-glucoside can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it affects cellular metabolism by interacting with enzymes involved in glucose utilization, which may help regulate blood sugar levels .
Molecular Mechanism
The molecular mechanism of Peucedanol 7-O-glucoside involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, Peucedanol 7-O-glucoside can inhibit enzymes responsible for reactive oxygen species (ROS) production, thereby reducing oxidative stress . It also activates antioxidant enzymes, enhancing the cell’s defense against oxidative damage . Furthermore, Peucedanol 7-O-glucoside influences gene expression by modulating transcription factors involved in antioxidant response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Peucedanol 7-O-glucoside have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Peucedanol 7-O-glucoside remains stable under specific storage conditions, maintaining its bioactivity . Prolonged exposure to certain environmental factors may lead to its degradation, potentially reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained antioxidant and anti-inflammatory effects of Peucedanol 7-O-glucoside .
Dosage Effects in Animal Models
The effects of Peucedanol 7-O-glucoside vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and antidiabetic activities . Higher doses may lead to toxic or adverse effects, including potential hepatotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .
Metabolic Pathways
Peucedanol 7-O-glucoside is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by enzymes in the liver, leading to the formation of metabolites that retain bioactivity . These metabolites may further interact with metabolic pathways, influencing metabolic flux and metabolite levels . Peucedanol 7-O-glucoside also affects the levels of key metabolites involved in glucose and lipid metabolism .
Transport and Distribution
Within cells and tissues, Peucedanol 7-O-glucoside is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions . Studies have shown that Peucedanol 7-O-glucoside can be efficiently transported into cells, where it exerts its bioactive effects . The distribution of Peucedanol 7-O-glucoside within tissues is also crucial for its therapeutic potential, as it needs to reach target sites to exert its effects .
Subcellular Localization
Peucedanol 7-O-glucoside’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, Peucedanol 7-O-glucoside may localize to the mitochondria, where it can directly interact with mitochondrial enzymes involved in oxidative stress response . This subcellular targeting enhances the compound’s efficacy in protecting cells from oxidative damage .
Eigenschaften
IUPAC Name |
6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10/c1-20(2,27)14(22)6-10-5-9-3-4-15(23)28-11(9)7-12(10)29-19-18(26)17(25)16(24)13(8-21)30-19/h3-5,7,13-14,16-19,21-22,24-27H,6,8H2,1-2H3/t13-,14-,16-,17+,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVVAVPFHUPNH-UPPPXSOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4S,5S,6S)-6-[3-[(1R)-1-[(2R,3S,4S,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-2-(methylamino)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151895.png)

![2,2-dichloro-N-[(1R)-3-[[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]amino]-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B1151901.png)
![1-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B1151912.png)

